molecular formula C16H18ClN5O2 B11400172 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11400172
M. Wt: 347.80 g/mol
InChI Key: ZSPHHIZVPRVKCT-UHFFFAOYSA-N
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Description

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzylamine with 6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-amine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin-CDK complexes and the downstream signaling pathways that control cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C16H18ClN5O2/c1-9-14(17)10(2)22-16(19-9)20-15(21-22)18-8-11-5-6-12(23-3)13(7-11)24-4/h5-7H,8H2,1-4H3,(H,18,21)

InChI Key

ZSPHHIZVPRVKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NCC3=CC(=C(C=C3)OC)OC)C)Cl

Origin of Product

United States

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